A Comprehensive Technical Guide on 8-Azaspiro[4.5]decan-3-ol Hydrochloride: Synthesis, Properties, and Applications in Drug Discovery
A Comprehensive Technical Guide on 8-Azaspiro[4.5]decan-3-ol Hydrochloride: Synthesis, Properties, and Applications in Drug Discovery
An In-Depth Technical Guide to 8-Azaspiro[4.5]decan-3-ol HCl for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
The 8-Azaspiro[4.5]decane Core: A Gateway to Novel Therapeutics
The 8-azaspiro[4.5]decane ring system is characterized by a piperidine ring fused to a cyclopentane ring at the C4 position of the piperidine. This spirocyclic arrangement imparts a rigid, three-dimensional conformation that can lead to enhanced target selectivity and improved pharmacokinetic profiles compared to more flexible aliphatic amines.[6] This structural feature has made the 8-azaspiro[4.5]decane scaffold a valuable building block in the development of ligands for a variety of biological targets, particularly within the central nervous system.[6]
Physicochemical Properties: A Comparative Overview
While specific experimental data for 8-Azaspiro[4.5]decan-3-ol HCl is limited, the properties of the parent compound and related derivatives provide a strong basis for estimation. The introduction of a hydroxyl group at the 3-position and the formation of a hydrochloride salt are expected to significantly influence properties such as solubility and polarity.
| Property | 8-Azaspiro[4.5]decane[3] | 8-Azaspiro[4.5]decane HCl[2] | Estimated 8-Azaspiro[4.5]decan-3-ol HCl |
| CAS Number | 176-64-7 | 1123-30-4 | Not readily available |
| Molecular Formula | C9H17N | C9H18ClN | C9H18ClNO · HCl |
| Molecular Weight | 139.24 g/mol | 175.70 g/mol | ~207.72 g/mol |
| Boiling Point | 205.7 °C at 760 mmHg | N/A (solid) | N/A (solid) |
| Physical Form | Liquid | Solid | Solid (predicted) |
| Solubility | Sparingly soluble in water | Soluble in water | Highly soluble in water (predicted) |
Synthesis of the 8-Azaspiro[4.5]decane Scaffold and its Derivatives
The synthesis of the 8-azaspiro[4.5]decane core can be achieved through various synthetic routes, often involving multi-step sequences. A common strategy involves the construction of the piperidine ring followed by a spirocyclization step.
A plausible synthetic pathway to 8-Azaspiro[4.5]decan-3-ol would likely start from a readily available piperidine derivative. One conceptual approach is outlined below:
Conceptual Synthetic Workflow for 8-Azaspiro[4.5]decan-3-ol HCl
Caption: Conceptual workflow for the synthesis of 8-Azaspiro[4.5]decan-3-ol HCl.
Applications in Drug Discovery and Medicinal Chemistry
Derivatives of the 8-azaspiro[4.5]decane scaffold have shown significant promise in modulating the activity of various biological targets, making them attractive candidates for drug development.
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Muscarinic Receptor Agonists: Several 1-oxa-8-azaspiro[4.5]decane derivatives have been synthesized and evaluated as M1 muscarinic agonists for the potential treatment of Alzheimer's disease.[7][8] These compounds have demonstrated the ability to reverse cognitive impairment in preclinical models.[9] The introduction of a hydroxyl group in the 3-position of the 8-azaspiro[4.5]decane core could potentially lead to derivatives with novel muscarinic receptor activity profiles.
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Sigma-1 Receptor Ligands: The 8-azaspiro[4.5]decane scaffold has also been utilized in the development of selective sigma-1 receptor ligands.[6] These receptors are implicated in a range of neurological and psychiatric disorders, and their modulation is a key area of research. Radiolabeled 1,4-dioxa-8-azaspiro[4.5]decane derivatives have been developed as potential imaging agents for tumors that overexpress sigma-1 receptors.[10][11]
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Other CNS Targets: The versatility of the azaspiro[4.5]decane ring system has led to its exploration in targeting other central nervous system receptors. Its rigid structure allows for the precise positioning of functional groups to achieve high affinity and selectivity for various targets.[6]
Experimental Protocols and Methodologies
General Procedure for N-Alkylation of 1,4-Dioxa-8-azaspiro[4.5]decane:
This protocol, adapted from the synthesis of related compounds, can serve as a starting point for the derivatization of the 8-azaspiro[4.5]decane core.[11]
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To a solution of 1,4-dioxa-8-azaspiro[4.5]decane in a suitable solvent (e.g., acetonitrile), add a base (e.g., potassium carbonate) and the desired alkylating agent (e.g., an alkyl halide).
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Stir the reaction mixture at an elevated temperature (e.g., reflux) for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
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Concentrate the filtrate under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of ethyl acetate and hexane).
Protocol for the Reduction of a Ketone to an Alcohol:
This general procedure can be applied to the reduction of an 8-azaspiro[4.5]decan-3-one intermediate to the desired 3-ol derivative.
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Dissolve the ketone in a suitable solvent (e.g., methanol or ethanol).
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Cool the solution in an ice bath.
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Slowly add a reducing agent, such as sodium borohydride (NaBH4), in portions.
-
Stir the reaction mixture at room temperature until the reaction is complete, as monitored by TLC.
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to yield the crude alcohol.
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Purify the product by column chromatography or recrystallization if necessary.
Safety and Handling
While a specific safety data sheet for 8-Azaspiro[4.5]decan-3-ol HCl is not available, the safety precautions for related azaspiro[4.5]decane derivatives should be followed. These compounds are typically handled in a well-ventilated fume hood, with appropriate personal protective equipment, including safety glasses, gloves, and a lab coat.
Conclusion
8-Azaspiro[4.5]decan-3-ol hydrochloride represents a promising, albeit less-explored, member of the versatile 8-azaspiro[4.5]decane family. The foundational scaffold has demonstrated significant potential in the development of novel therapeutics, particularly for central nervous system disorders. The synthetic strategies and pharmacological insights gleaned from related compounds provide a solid framework for the future investigation and application of 8-Azaspiro[4.5]decan-3-ol HCl in drug discovery and medicinal chemistry.
References
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Pharmacological studies on novel muscarinic agonists, 1-oxa-8-azaspiro[4.5]decane derivatives, YM796 and YM954. PubMed. [Link]
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Synthesis and Structure-Activity Studies of a Series of 1-Oxa-8-azaspiro[4.5]decanes as M 1 Muscarinic Agonists. J-Stage. [Link]
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1-oxa-8-azaspiro[4.5]decan-3-ylmethanol;hydrochloride. Cenmed. [Link]
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(18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. PubMed. [Link]
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4-(8-Propyl-2,4-dithioxo-1,3-diazaspiro[4.5]decan-3-yl)spiro[1,5-dihydro-1,5-benzodiazepine-2,3′-indoline]-2′-one). MDPI. [Link]
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{8-Oxa-2-azaspiro[4.5]decan-3-yl}methanol hydrochloride. PubChem. [Link]
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18F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. ACS Publications. [Link]
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Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. PubMed. [Link]
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Synthesis of 8-oxa-2-azaspiro[4.5]decane. ResearchGate. [Link]
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Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. PubMed. [Link]
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8-(Phenylmethyl)-1,4-dioxa-8-azaspiro[4.5]decane. CAS Common Chemistry. [Link]
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